Thieno[3,4-e][1,3]benzothiazole
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Overview
Description
Thieno[3,4-e][1,3]benzothiazole is a heterocyclic compound that consists of a fused thiophene and benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thieno[3,4-e][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using microwave irradiation or flow chemistry techniques to enhance reaction rates and yields. The use of catalysts such as palladium or copper can also improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,4-e][1,3]benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the this compound scaffold .
Scientific Research Applications
Thieno[3,4-e][1,3]benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: this compound derivatives are being investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Thieno[3,4-e][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For example, in cancer cells, it may inhibit the activity of enzymes involved in cell proliferation and survival, such as the BCL-2 family of proteins. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells .
Comparison with Similar Compounds
Benzothiazole: Similar in structure but lacks the fused thiophene ring.
Thienothiophene: Contains two fused thiophene rings but lacks the benzothiazole moiety.
Benzothiadiazole: Contains a benzene ring fused to a thiadiazole ring.
Uniqueness: Thieno[3,4-e][1,3]benzothiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents .
Properties
CAS No. |
210-87-7 |
---|---|
Molecular Formula |
C9H5NS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
thieno[3,4-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NS2/c1-2-8-9(10-5-12-8)7-4-11-3-6(1)7/h1-5H |
InChI Key |
NTJKBVNKGXCAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=CSC=C31)N=CS2 |
Origin of Product |
United States |
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